![molecular formula C22H24Cl2F2N4O2S B13060744 [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride is a complex organic molecule that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which could be useful in the treatment of various diseases, including cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride involves multiple stepsThe reaction conditions typically involve the use of strong bases and nucleophiles, as well as specific temperature and pressure conditions to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction but often involve specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield a variety of different compounds depending on the nucleophile used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interaction of spiro compounds with biological targets.
Medicine: It has potential as a kinase inhibitor, which could be useful in the treatment of diseases like cancer.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various cellular processes, leading to the death of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Spiro compounds: These compounds have a similar spiro structure and are of interest in medicinal chemistry for their unique properties.
Uniqueness
What sets [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride apart is its combination of a spiro structure with chloro and difluoro groups, which may enhance its binding affinity and specificity for kinase enzymes .
Propiedades
Fórmula molecular |
C22H24Cl2F2N4O2S |
|---|---|
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H23ClF2N4O2S.ClH/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1H |
Clave InChI |
AQFJECOPBADXTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


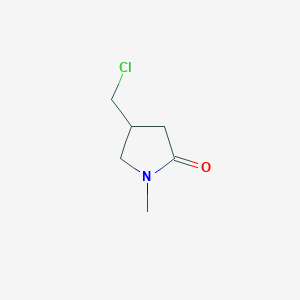
![tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)
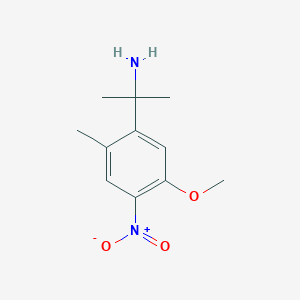

![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)
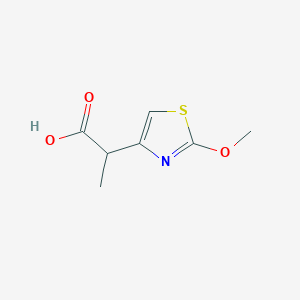
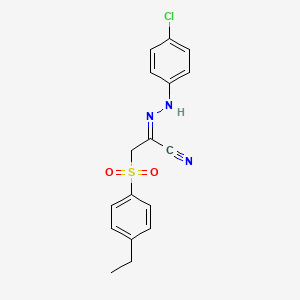
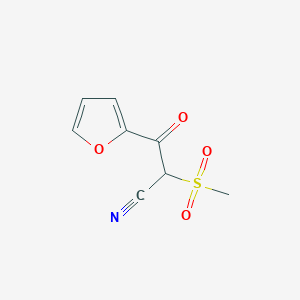
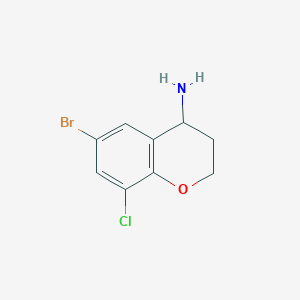
![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
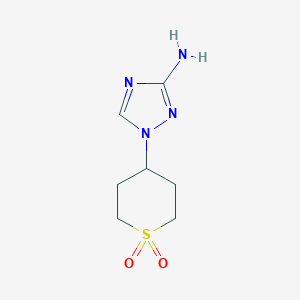
![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
